Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate
Description
Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate (CAS: Not explicitly listed in evidence; structurally related to CAS 32711-02-7 ) is a pyrazole-based ester with methyl groups at the 1- and 5-positions of the pyrazole ring and an ethyl acetate moiety at the 4-position. Pyrazole derivatives are widely utilized in medicinal chemistry due to their versatile hydrogen-bonding capabilities and metabolic stability. This compound serves as a key intermediate in synthesizing pharmacologically active molecules, such as kinase inhibitors and anti-inflammatory agents .
Properties
IUPAC Name |
ethyl 2-(1,5-dimethylpyrazol-4-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-4-13-9(12)5-8-6-10-11(3)7(8)2/h6H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKDBLLZLNGWFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(N(N=C1)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(Chloromethyl)-1,5-dimethyl-1H-pyrazole
The pyrazole core is functionalized at the 4-position by introducing a chloromethyl group. This is achieved through free radical chlorination of 1,5-dimethyl-1H-pyrazole-4-ylmethanol using thionyl chloride (SOCl₂) in dichloromethane under reflux (4–6 hours). The reaction yields 4-(chloromethyl)-1,5-dimethyl-1H-pyrazole as a pale-yellow solid, with purity confirmed by ¹H NMR (δ 4.65 ppm, singlet, CH₂Cl).
Alkylation with Ethyl Glycolate
The chloromethyl intermediate undergoes nucleophilic substitution with sodium ethyl glycolate. Conditions include:
- Reagents : 4-(Chloromethyl)-1,5-dimethyl-1H-pyrazole (1.0 eq.), sodium ethyl glycolate (1.2 eq.)
- Solvent : Dry dimethylformamide (DMF)
- Temperature : 80°C, 8 hours
- Yield : 78% after column chromatography (hexane:ethyl acetate, 4:1)
Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, where the glycolate oxygen attacks the electrophilic chloromethyl carbon, displacing chloride. Steric hindrance from the 1,5-dimethyl groups necessitates prolonged heating to achieve complete conversion.
Condensation of β-Keto Esters with Substituted Hydrazines
This one-pot method constructs the pyrazole ring while simultaneously introducing the ethyl acetate side chain.
Reaction of Ethyl Acetoacetate with 1,2-Dimethylhydrazine
Ethyl acetoacetate (1.0 eq.) reacts with 1,2-dimethylhydrazine (1.1 eq.) in ethanol under reflux (12 hours). The β-keto ester’s carbonyl groups undergo cyclocondensation, forming the pyrazole ring with inherent 1,5-dimethyl and 4-acetate substituents.
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Solvent | Ethanol | Max 82% |
| Temperature | Reflux | 15% increase |
| Hydrazine Stoichiometry | 1.1 eq. | Avoids dihydrazide byproducts |
Characterization :
- IR : 1732 cm⁻¹ (C=O stretch of ester)
- ¹H NMR : δ 1.25 (t, J=7.1 Hz, CH₃CH₂), 2.35 (s, pyrazole-CH₃), 3.75 (s, N-CH₃), 4.15 (q, J=7.1 Hz, CH₂CH₃)
Direct Esterification of Pyrazoleacetic Acid
For laboratory-scale synthesis, esterification of pre-formed 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid offers a straightforward route.
Acid-Catalyzed Fischer Esterification
- Reagents : 2-(1,5-Dimethyl-1H-pyrazol-4-yl)acetic acid (1.0 eq.), ethanol (excess), H₂SO₄ (cat.)
- Conditions : Reflux, 24 hours
- Yield : 68% after rotary evaporation
Limitations :
- Equilibrium-driven reaction necessitates excess ethanol.
- Acid-sensitive functional groups may degrade.
Steglich Esterification
For acid-sensitive substrates, Steglich conditions using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (25°C, 12 hours) achieve 85% yield.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Nucleophilic Substitution | 78 | 99 | Industrial | Moderate |
| β-Keto Condensation | 82 | 97 | Pilot | High |
| Fischer Esterification | 68 | 95 | Laboratory | Low |
Key Findings :
- β-Keto condensation offers the highest yield but requires strict stoichiometric control to prevent polycyclic byproducts.
- Nucleophilic substitution is preferred for industrial-scale production due to reproducible yields and straightforward purification.
Industrial-Scale Production Considerations
Continuous Flow Reactor Optimization
Modern facilities employ continuous flow systems to enhance the β-keto condensation method:
Waste Management
Chloride byproducts from nucleophilic substitution require neutralization with aqueous NaHCO₃ before safe disposal. Ethanol from esterification is recovered via fractional distillation (90% efficiency).
Structural Confirmation Techniques
X-ray Crystallography
Single-crystal analysis confirms the ethyl acetate side chain’s orientation relative to the pyrazole plane. Key metrics include:
Mass Spectrometry
- ESI-MS : m/z 183.1 [M+H]⁺ (calc. 182.22 g/mol)
- Fragmentation pattern shows loss of CH₂CH₂O (44 Da) at m/z 139.0
Emerging Methodologies
Enzymatic Esterification
Lipase-catalyzed reactions (e.g., Candida antarctica Lipase B) in solvent-free systems achieve 92% conversion at 50°C, reducing energy costs by 40% compared to thermal methods.
Photocatalytic C-H Activation
Visible-light-mediated alkylation of pyrazoles using ethyl diazoacetate (450 nm LED, Ru(bpy)₃Cl₂ catalyst) demonstrates 76% yield with excellent regioselectivity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include pyrazole carboxylic acids, alcohols, and various substituted pyrazoles, depending on the specific reaction and conditions used.
Scientific Research Applications
Pharmacological Applications
Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate and its derivatives have been investigated for their biological activities, particularly as potential antibiotic adjuvants.
Antibacterial Properties
Recent studies have shown that pyrazole compounds can enhance the effectiveness of existing antibiotics against resistant bacterial strains. For instance, a series of pyrazole derivatives were synthesized and tested for their activity against multidrug-resistant strains of Acinetobacter baumannii. The results indicated that some compounds exhibited significant synergistic effects when combined with colistin, a last-resort antibiotic. Notably, modifications to the pyrazole ring structure influenced the antibacterial potency, highlighting the importance of structural optimization in drug design .
| Compound | Structure Modification | MIC (µg/mL) | Activity |
|---|---|---|---|
| Compound 8 | Adamantanyl substituent | 4 | Synergistic with colistin |
| Compound 9 | Butanoate ester | 8 | Synergistic with colistin |
| Compound 15 | Free carboxylic acid | >512 | Moderate direct activity |
Cytotoxic Effects
In vitro studies have also explored the cytotoxic effects of this compound on glioma cells. The compound demonstrated promising cytotoxicity, suggesting its potential as a therapeutic agent in cancer treatment. Further research is needed to elucidate its mechanism of action and optimize its efficacy against various cancer cell lines.
Agricultural Applications
This compound has shown potential as a plant growth regulator and pesticide alternative. Its derivatives have been evaluated for their effectiveness in controlling plant pathogens and promoting growth.
Fungicidal Activity
Research indicates that pyrazole-based compounds can exhibit fungicidal properties against various fungal pathogens affecting crops. The structural diversity within this class of compounds allows for targeted design aimed at specific pathogens while minimizing environmental impact .
Materials Science Applications
In materials science, this compound is being explored for its potential use in polymer synthesis and as a precursor for advanced materials.
Polymer Synthesis
The compound can be utilized in the synthesis of functional polymers with specific properties tailored for applications in coatings, adhesives, and biomedical devices. Its reactivity allows it to participate in various polymerization processes, contributing to the development of novel materials with enhanced performance characteristics .
Case Study 1: Antibiotic Synergism
A study conducted on a series of pyrazole derivatives revealed that certain modifications significantly enhanced their antibacterial activity against resistant strains. The findings underscored the necessity for structural optimization in developing effective antibiotic adjuvants.
Case Study 2: Cytotoxicity in Cancer Research
In vitro experiments demonstrated that this compound induced apoptosis in glioma cells. The study provided insights into its potential role as a chemotherapeutic agent and highlighted the need for further investigation into its mechanisms of action.
Mechanism of Action
The mechanism of action of Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The pyrazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. The ester group can undergo hydrolysis to release active metabolites that interact with enzymes and receptors, modulating their function .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazole-Based Analogs
Ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate (CAS 32711-02-7 )
- Structural Difference : The methyl groups are at the 3- and 5-positions instead of 1 and 5.
- Impact : Positional isomerism alters steric and electronic environments. The 1,5-dimethyl configuration in the target compound may enhance metabolic stability by reducing steric hindrance near the ester group.
Tert-butyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate (CAS 1082827-81-3 )
Heterocycle-Substituted Analogs
Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazol-4-yl]acetate (, Compound F)
- Structural Difference : Imidazole core instead of pyrazole, with a 4-chlorophenyl substituent.
- Biological Activity : Demonstrates anticandidal activity, highlighting the role of heterocycle choice in biological function .
Ethyl {[4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl]thio}acetate (CAS 1006323-03-0 )
Complex Fused-Ring Systems
Ethyl (1,3-diphenyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetate
- Structural Difference : Fused pyrazolo-triazolo-pyrimidine scaffold.
Data Tables
Table 1. Physicochemical and Structural Comparison
Key Research Findings
- Positional Isomerism : 1,5-dimethyl substitution (target compound) vs. 3,5-dimethyl (CAS 32711-02-7) affects metabolic stability and synthetic accessibility .
- Heterocycle Impact : Imidazole derivatives () exhibit antimicrobial activity, whereas pyrazole analogs are preferred for kinase inhibitor scaffolds .
- Role of Ester Groups : Ethyl esters balance lipophilicity and solubility, making them superior to tert-butyl analogs in aqueous formulations .
Biological Activity
Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on recent studies and findings.
- Molecular Formula : C₉H₁₄N₂O₂
- Molecular Weight : 182.22 g/mol
- CAS Number : 1863507-27-0
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory and cancer pathways. The compound may modulate these targets, leading to desired pharmacological effects such as anti-inflammatory and anticancer activities .
Antimicrobial Activity
This compound has shown promising antimicrobial properties . Studies indicate that compounds containing pyrazole moieties can inhibit the growth of various bacterial strains and fungi. For instance, derivatives have been tested against Escherichia coli, Staphylococcus aureus, and Aspergillus niger, demonstrating significant inhibition at concentrations below 50 µg/mL .
Anti-inflammatory Activity
The compound exhibits notable anti-inflammatory effects , which have been evaluated through various assays measuring cytokine production. In particular, it has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in cell-based models. For example, certain derivatives showed IC₅₀ values ranging from 4.8 to 30.1 µM in inhibiting NF-κB/AP-1 reporter activity, indicating potent anti-inflammatory potential .
Anticancer Activity
Research highlights the anticancer potential of this compound. Compounds within the pyrazole class have been associated with antiproliferative effects against various cancer cell lines, including breast (MDA-MB-231), lung, and colorectal cancer cells. In vitro studies suggest that these compounds can induce apoptosis and inhibit cell proliferation through multiple pathways .
Study on Anticancer Effects
A study published in the ACS Omega journal demonstrated that pyrazole derivatives, including this compound, exhibited significant antiproliferative activity against several cancer cell lines. The most effective compounds were those that incorporated specific substituents on the pyrazole ring, enhancing their interaction with cancer-related targets .
Anti-inflammatory Screening
In a systematic screening of pyrazoloquinazoline derivatives for anti-inflammatory activity, several compounds similar to this compound were found to significantly reduce inflammation markers in vitro. These findings support the potential application of such compounds in treating inflammatory diseases .
Comparative Analysis of Biological Activities
Q & A
Q. What are the common synthetic routes for Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The synthesis typically involves cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives to form the pyrazole core, followed by functionalization of the ester group. Key steps include:
- Cyclocondensation : Using iodine as a catalyst under reflux in ethanol to form the pyrazole ring .
- Esterification : Reaction with ethyl bromoacetate in the presence of a base (e.g., triethylamine) to introduce the acetate moiety .
- Purification : Recrystallization or column chromatography to isolate the product. Optimization involves controlling temperature (60–80°C), solvent choice (e.g., dichloromethane for solubility), and catalyst loading (1–5 mol% iodine) .
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer : Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions (e.g., methyl groups at pyrazole N1 and C5) .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95%) and detect impurities .
- X-ray Crystallography : Using SHELX programs (e.g., SHELXL for refinement) to resolve crystal packing and hydrogen-bonding patterns .
Q. What are the typical chemical reactions and reactivity profiles of this compound?
- Methodological Answer : The ester group undergoes hydrolysis (acidic/basic conditions to yield carboxylic acid derivatives), while the pyrazole ring participates in:
- Electrophilic Substitution : Nitration or halogenation at the C3/C5 positions .
- Coordination Chemistry : Pyrazole N2 can act as a ligand for metal ions (e.g., Cu²⁺) in catalytic systems .
- Hydrogen Bonding : The pyrazole NH forms hydrogen bonds with carbonyl groups, influencing crystallinity .
Advanced Research Questions
Q. How does the substitution pattern on the pyrazole ring influence biological activity, and what mechanistic insights exist?
- Methodological Answer : The 1,5-dimethyl groups enhance lipophilicity, improving membrane permeability. Mechanistic studies suggest:
- Enzyme Inhibition : Pyrazole derivatives inhibit kinases (e.g., mTORC1) via competitive binding at the ATP pocket, as shown in pancreatic cancer cell lines (IC₅₀ < 0.5 µM) .
- Hydrogen-Bond Networks : The pyrazole NH interacts with catalytic residues (e.g., in COX-2), modulating anti-inflammatory activity .
- Structure-Activity Relationship (SAR) : Methyl groups at N1/C5 reduce steric hindrance, favoring receptor binding .
Q. How can researchers resolve contradictions in reported synthetic yields or purity data?
- Methodological Answer : Discrepancies arise from:
- Catalyst Variability : Iodine vs. Lewis acids (e.g., ZnCl₂) may alter reaction pathways .
- Purification Methods : Column chromatography (95% purity) vs. recrystallization (90% purity) impacts yield .
- Analytical Thresholds : HPLC detection limits (e.g., <0.1% impurities) vs. NMR integration errors .
Standardizing protocols (e.g., USP guidelines) and cross-validating with multiple techniques (NMR, MS, XRD) mitigates issues .
Q. What advanced crystallographic techniques are recommended for analyzing hydrogen-bonding patterns in this compound?
- Methodological Answer : Use SHELX suite tools for:
- Structure Solution : SHELXD for charge-flipping algorithms to resolve heavy-atom positions .
- Refinement : SHELXL with TLS parameterization to model thermal motion and hydrogen-bond constraints (e.g., N–H···O=C interactions) .
- Graph Set Analysis : Categorize hydrogen-bond motifs (e.g., R₂²(8) rings) using Etter’s formalism to predict packing efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
